1,2,3,6-Tétrahydropyridine

Vue d'ensemble

Description

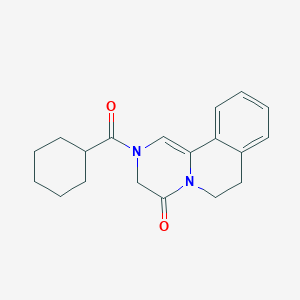

1,2,3,6-Tetrahydropyridine (THP) is an organic compound that is used in a variety of applications in the scientific and medical communities. It is a cyclic hydrocarbon with a four-membered ring structure and is commonly used in the synthesis of other compounds. It is also used as a starting material in the production of pharmaceuticals, fragrances, and food additives. In addition, it is used in the production of polymers, surfactants, and catalysts. THP is a versatile compound that has a wide range of applications in the scientific and medical fields.

Applications De Recherche Scientifique

Rôle en pharmacologie

Les tétrahydropyridines (THP), y compris la 1,2,3,6-tétrahydropyridine, ont suscité un intérêt notable comme entité hétérocyclique prometteuse . Elles existent sous forme d'isomères structuraux distincts et leur présence a été identifiée dans les produits naturels et les agents pharmaceutiques synthétiques . De nombreux composés contenant des THP ont été synthétisés en s'inspirant de produits naturels bioactifs connus et ont été trouvés possédant des propriétés biologiquement actives .

Agents anti-inflammatoires et anticancéreux

Une attention particulière est accordée à l'introduction de substituants variés sur le système cyclique THP et à son effet odorant sur leurs propriétés pharmacologiques, notamment en tant qu'agents anti-inflammatoires et anticancéreux . L'utilisation d'études de relation structure-activité (RSA) de dérivés THP récemment rapportés permettra de faire la lumière sur l'importance de l'utilisation de motifs contenant des THP comme composés de tête dans la découverte et la conception de médicaments .

Agents anticancéreux et antituberculeux

Le potentiel des tétrahydropyridines en tant qu'agents anticancéreux et antituberculeux a été exploré . Par exemple, le composé 4e a montré la plus forte activité anticancéreuse tandis que le composé 4h a montré la plus forte activité antituberculeuse . L'évaluation in vitro a été soutenue par des méthodes de calcul telles que l'amarrage moléculaire, l'étude de la fonctionnelle de la densité et la prédiction in silico de l'ADMET et de la ressemblance aux médicaments .

Recherche neurologique

La 1-méthyl-4-phényl-1,2,3,6-tétrahydropyridine (MPTP) est un dérivé de la pipéridine et une neurotoxine dopaminergique, utile dans la recherche neurologique . Le MPTP est métabolisé en 1-méthyl-4-phénylpyridine (MPP+), qui à son tour peut provoquer une production de radicaux libres in vivo et entraîner un stress oxydant <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.

Safety and Hazards

Mécanisme D'action

Target of Action

1,2,3,6-Tetrahydropyridine (THP) is a heterocyclic compound that has been found to possess biologically active properties . The primary targets of THP are the dopaminergic neurons in the central nervous system . These neurons play a crucial role in regulating motor function and behavior.

Mode of Action

THP interacts with its targets by being metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . This interaction results in changes in the function of the dopaminergic neurons, affecting the transmission of signals in the nervous system .

Biochemical Pathways

The action of THP affects several biochemical pathways. One of the key pathways is the extracellular signal-regulated kinase (ERK) pathway . The activation of this pathway is associated with various cellular processes, including cell proliferation, differentiation, and survival. In the context of THP action, the ERK pathway is involved in the neuroprotective role of orexin B, a neuropeptide that has been shown to protect dopaminergic neurons from THP-induced neurotoxicity .

Pharmacokinetics

The pharmacokinetics of THP involves its absorption, distribution, metabolism, and excretion (ADME). THP is metabolized to MPP+, which can cause free radical production in vivo and lead to oxidative stress

Result of Action

The action of THP results in molecular and cellular effects, particularly on dopaminergic neurons. The metabolism of THP to MPP+ can lead to oxidative stress, which can cause damage to these neurons . This can result in motor deficits, as seen in models of Parkinson’s disease .

Action Environment

The action, efficacy, and stability of THP can be influenced by various environmental factors. For instance, the presence of other compounds, such as tiagabine, a piperidine derivative, can enhance the GABAergic transmission and attenuate the microglial activation caused by THP . Furthermore, the physiological environment, such as the state of the immune system, can also influence the action of THP .

Analyse Biochimique

Biochemical Properties

1,2,3,6-Tetrahydropyridine interacts with various enzymes and proteins. For instance, it is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . The nature of these interactions involves enzymatic processes that convert 1,2,3,6-Tetrahydropyridine into different forms, influencing its biochemical properties .

Cellular Effects

1,2,3,6-Tetrahydropyridine has significant effects on various types of cells and cellular processes. For example, it has been found to cause Parkinson’s disease in human through its metabolite MPP+ by inhibiting complex I of mitochondrial respiratory chain in dopaminergic neurons . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2,3,6-Tetrahydropyridine involves its metabolism into the toxic cation MPP+ by the enzyme monoamine oxidase B (MAO-B) of glial cells . MPP+ interferes with complex I of the electron transport chain, leading to cell death and causing the buildup of free radicals, toxic molecules that contribute further to cell destruction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,6-Tetrahydropyridine change over time. For instance, in a study involving C57BL/6 mice, the neurotoxic response and locomotor impairment increased in a dose-dependent manner with acute 1,2,3,6-Tetrahydropyridine administration . This included information on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1,2,3,6-Tetrahydropyridine vary with different dosages in animal models. For example, in a study involving C57BL/6 mice, the neurotoxic response and locomotor impairment increased in a dose-dependent manner with acute 1,2,3,6-Tetrahydropyridine administration .

Metabolic Pathways

1,2,3,6-Tetrahydropyridine is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase B (MAO-B) of glial cells . The metabolism of 1,2,3,6-Tetrahydropyridine into MPP+ can cause changes in metabolic flux or metabolite levels .

Propriétés

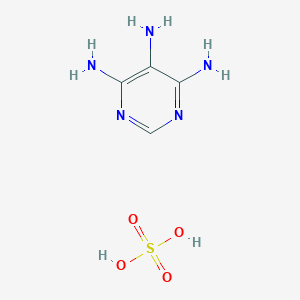

IUPAC Name |

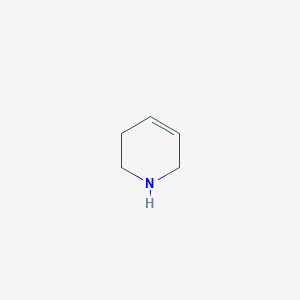

1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAHXMZRJCZXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075289 | |

| Record name | Pyridine, 1,2,3,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

43 °C | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

694-05-3 | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4607 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-Tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 694-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 1,2,3,6-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-TETRAHYDROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RLS9D255 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)?

A1: MPTP itself is not the direct neurotoxin. It acts as a pro-toxin that is metabolized by monoamine oxidase B (MAO-B) into the active metabolite 1-methyl-4-phenylpyridinium ion (MPP+). [, , , , , ] MPP+ then selectively targets dopaminergic neurons in the substantia nigra pars compacta, a brain region crucial for motor control. [, , , , , , ]

Q2: How does MPP+ exert its neurotoxic effect on dopaminergic neurons?

A2: MPP+ is transported into dopaminergic neurons via the dopamine transporter (DAT). [, , ] Once inside the neuron, MPP+ inhibits mitochondrial complex I, disrupting cellular energy production and ultimately leading to oxidative stress and cell death. [, , , ]

Q3: Does MPTP affect other neuronal populations besides dopaminergic neurons?

A3: While MPTP primarily targets dopaminergic neurons, studies show it can also affect noradrenergic neurons in the locus coeruleus and adjoining areas. [] One study found that 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl] pyridine, a metabotropic glutamate receptor 5 antagonist, reduced both dopaminergic and noradrenergic neuronal loss in MPTP-treated monkeys. []

Q4: What are the downstream consequences of MPTP-induced neurotoxicity?

A4: MPTP administration leads to Parkinson’s disease-like symptoms in animal models, including motor deficits such as akinesia, rigidity, and tremor. [, , , , , , ] These symptoms are attributed to the loss of dopaminergic neurons and subsequent dopamine depletion in the striatum, a brain region involved in motor control. [, , , , , , ]

Q5: What is the molecular formula and weight of MPTP?

A5: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has the molecular formula C12H15N and a molecular weight of 173.26 g/mol.

Q6: Is there spectroscopic data available for MPTP and its derivatives?

A6: Yes, research articles utilize various spectroscopic techniques to characterize these compounds. For instance, carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy helped elucidate the structure of tetrahydropyridine derivatives synthesized from 3,5-lutidine 1-oxide and mercaptans in acetic anhydride. []

Q7: How do structural modifications of MPTP affect its neurotoxicity?

A7: Research indicates that structural changes significantly impact MPTP’s neurotoxic potential. For instance, substituting the phenyl ring with a benzyl group at the C-4 position of the tetrahydropyridine ring dramatically reduces neurotoxicity. [, , , ]

Q8: Does altering the N-substituent in the tetrahydropyridine ring influence activity?

A8: Yes, studies show that replacing the N-methyl group with an N-cyclopropyl group converts some MPTP analogs from substrates of MAO-B to inhibitors. [] This highlights the importance of the N-substituent for interaction with MAO-B.

Q9: Are there any MPTP analogs that exhibit anti-inflammatory activity?

A9: Yes, several studies have investigated N-(substituted phenylcarbonylamino)-1,2,3,6-tetrahydropyridine derivatives for their anti-inflammatory properties. Researchers found that incorporating specific aromatic substituents at particular positions on the phenyl ring significantly influenced their anti-inflammatory activity in the carrageenan-induced paw edema assay. [, , ]

Q10: How is MPTP metabolized in vivo?

A11: MPTP is metabolized primarily in the liver and brain. [, ] The key metabolic pathways include N-oxidation by flavin-containing monooxygenases (FMOs) and N-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP2D6. [, , , ]

Q11: What is the role of CYP2D6 in MPTP metabolism?

A12: CYP2D6 plays a dual role in MPTP metabolism. It contributes to both detoxification by converting MPTP to the inactive metabolite PTP, and activation by catalyzing the formation of the toxic metabolites MPDP+ and MPP+. [, ]

Q12: What animal models are used to study MPTP-induced neurotoxicity?

A13: Mice and nonhuman primates, such as common marmosets and squirrel monkeys, are commonly used to model MPTP-induced Parkinsonism. [, , , , , , , , , , , , , , ] These models exhibit many of the hallmark features of Parkinson's disease observed in humans.

Q13: What behavioral tests are employed to assess motor deficits in MPTP-treated animals?

A14: Researchers use various behavioral tests to evaluate motor impairments, including locomotor activity, rotorod performance, grip strength, narrow beam walk, climbing time, suspension time, and swim time tests. [, , , , , , ]

Q14: What are some potential therapeutic strategies being investigated to combat MPTP-induced neurotoxicity?

A15: Research is exploring various neuroprotective approaches, including the use of MAO-B inhibitors (like deprenyl), dopamine receptor agonists, antioxidants, anti-inflammatory agents, neurotrophic factors (like BDNF), and exercise. [, , , , , , , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.